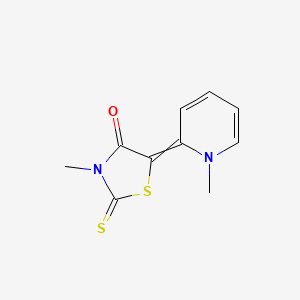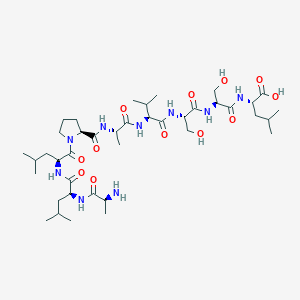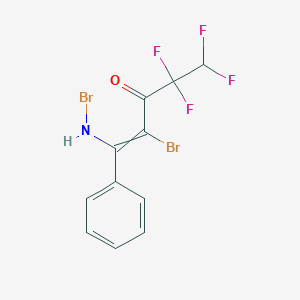
1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation, amination, and fluorination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation, crystallization, and chromatography is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Halogen or amino group substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and amines are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Penten-3-one, 2-bromo-: A simpler analog with fewer functional groups.
1-Penten-3-one, 2-amino-: Contains an amino group instead of a bromoamino group.
1-Penten-3-one, 4,4,5,5-tetrafluoro-1-phenyl-: Lacks the bromo and bromoamino groups.
Uniqueness
1-Penten-3-one, 2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenyl- is unique due to its combination of multiple functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
143674-86-6 |
|---|---|
Molecular Formula |
C11H7Br2F4NO |
Molecular Weight |
404.98 g/mol |
IUPAC Name |
2-bromo-1-(bromoamino)-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C11H7Br2F4NO/c12-7(9(19)11(16,17)10(14)15)8(18-13)6-4-2-1-3-5-6/h1-5,10,18H |
InChI Key |
XIVBXKBRJKKXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C(C(F)F)(F)F)Br)NBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
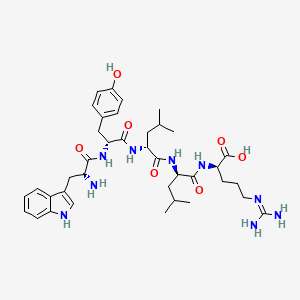
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
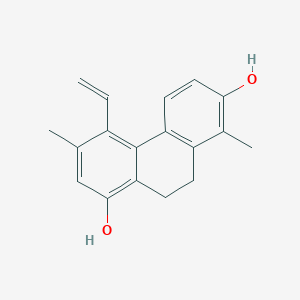
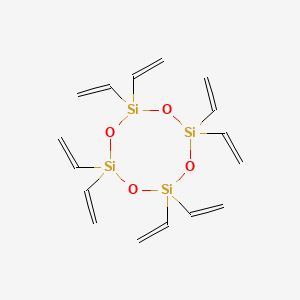
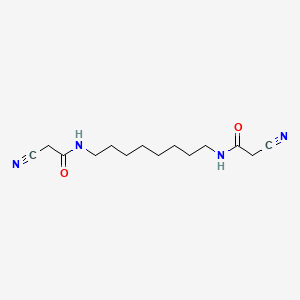
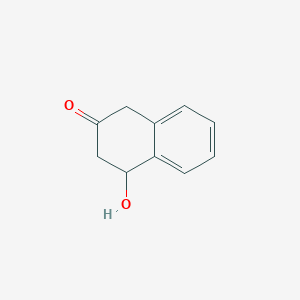

![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)

